molecular formula C9H9N5O2 B13672920 5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole

5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B13672920
M. Wt: 219.20 g/mol
InChI Key: KSBJMYMFEOXQKY-UHFFFAOYSA-N
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Description

5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrobenzohydrazide with formamide, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-nitrophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-methyl-5-nitrophenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a nitrophenyl group provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9N5O2/c1-5-2-3-6(14(15)16)4-7(5)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

KSBJMYMFEOXQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC(=NN2)N

Origin of Product

United States

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